3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The compound has a molecular formula of C11H11N3O2 and a molecular weight of 217.229 g/mol . It is characterized by a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and various substituents at other positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole typically involves the condensation of benzaldehyde with 2-amino-3,5-dimethylpyrazole, followed by nitration. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid for nitration.
Major Products:
Reduction: 3,5-Dimethyl-4-amino-1-phenyl-1H-pyrazole.
Substitution: Various halogenated or nitrated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant pharmaceutical applications .
Biology and Medicine: It is being explored for its antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymer materials due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-4-nitro-1-phenyl-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylpyrazole: Lacks the nitro and phenyl groups, making it less reactive in certain chemical reactions.
4-Nitro-1-phenylpyrazole: Similar structure but lacks the dimethyl groups, affecting its chemical properties and reactivity.
Uniqueness: The dimethyl groups at positions 3 and 5 further contribute to its stability and versatility in chemical synthesis .
Eigenschaften
CAS-Nummer |
5809-38-1 |
---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
3,5-dimethyl-4-nitro-1-phenylpyrazole |
InChI |
InChI=1S/C11H11N3O2/c1-8-11(14(15)16)9(2)13(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
GAAJJXYPIYFOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)[N+](=O)[O-] |
Löslichkeit |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.